Iminoglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-iminoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMUHOAONWHJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344248 | |
| Record name | 2-Iminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4472-12-2 | |
| Record name | Acetic acid, imino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4472-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminoglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004472122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iminoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Reactions of Iminoglycine
Established Synthetic Pathways for Iminoglycine
The synthesis of this compound, a dehydroamino acid derived from glycine (B1666218), can be approached through various chemical strategies. smolecule.com These methods range from large-scale industrial processes focused on related compounds to more direct laboratory-scale routes.
While direct industrial-scale synthesis of this compound (2-iminoacetic acid) is not widely documented, processes for structurally related compounds like iminodiacetic acid are well-established. The user's specified pathway involves the acidification of disodium (B8443419) iminodiacetate (B1231623). It is crucial to clarify that iminodiacetic acid (HN(CH₂COOH)₂) and this compound (HN=CHCOOH) are distinct chemical entities. The industrial synthesis described below yields iminodiacetic acid.
The industrial production of iminodiacetic acid typically concludes with its disodium salt, disodium iminodiacetate. The final step to obtain the free acid is a straightforward acidification process.
Disodium iminodiacetate (DSIDA) is produced commercially through methods such as the dehydrogenation of diethanolamine (B148213) or via cyanomethylation pathways. google.com One described method involves the hydrolysis and dehydrogenation of N-(2-hydroxyethyl)glycine. google.com Once an aqueous solution of disodium iminodiacetate is obtained, it is treated with a strong mineral acid, such as sulfuric acid or hydrochloric acid. The addition of the acid protonates the carboxylate groups, causing the sparingly soluble iminodiacetic acid to precipitate out of the solution. The precipitate can then be isolated through filtration, washed to remove residual salts, and dried.
Reaction Scheme: Acidification of Disodium Iminodiacetate
Optimizing the industrial synthesis of compounds like iminodiacetic acid focuses on efficiency, cost-effectiveness, and sustainability. gd3services.com Key strategies include:
Maximizing Yields: Fine-tuning reaction parameters such as temperature, pressure, pH, and catalyst concentration during the formation of disodium iminodiacetate is critical. For instance, in the dehydrogenation of N-(2-hydroxyethyl)glycine, the choice of a highly active and selective catalyst, like a specific copper-containing catalyst, is vital. google.com
Minimizing Steps: Developing synthetic routes with fewer individual steps reduces material loss, energy consumption, and labor costs. gd3services.com Routes that combine hydrolysis and dehydrogenation into a single concurrent step are an example of this principle. google.com
Reagent and Catalyst Selection: The choice of readily available and less hazardous starting materials is preferred. For example, using monoethanolamine as a precursor can reduce the reliance on highly toxic hydrogen cyanide compared to routes starting with ammonia (B1221849). google.com Catalyst recyclability is another key consideration for cost reduction and green chemistry. peerj.com
Table 1: General Parameters for Process Optimization
| Parameter | Objective | Example Strategy |
|---|---|---|
| Reaction Time | Minimize processing time | Use of highly active catalysts; Optimization of temperature and pressure. google.com |
| Temperature | Avoid side reactions; reduce energy cost | Operate at the lowest effective temperature; avoid excessively high temperatures that could lead to degradation. gd3services.com |
| Purification | Eliminate complex steps like chromatography | Design the synthesis to yield a product that can be isolated by simple crystallization or filtration. gd3services.com |
| Catalyst Load | Reduce cost and environmental impact | Employing highly efficient catalysts that work at low concentrations; ensuring catalyst can be recovered and reused. peerj.com |
In a laboratory setting, this compound and its derivatives are more directly accessible through specialized organic reactions.
This compound is also known as dehydroglycine, highlighting its relationship to glycine through the formal loss of hydrogen. smolecule.comnih.gov Dehydroamination (also referred to as deammoniation) reactions provide a pathway to synthesize such unsaturated compounds from their saturated amine precursors. ulpgc.es
This transformation can be inspired by enzymatic processes, such as the action of phenylalanine ammonia lyase which converts L-phenylalanine to cinnamic acid. ulpgc.es In a laboratory context, this involves the conversion of a primary amine, like glycine, into an alkene (or in this case, an imine). Modern biomimetic methods utilize photoredox catalysis to achieve this transformation under mild conditions. ulpgc.es The process typically involves the oxidation of the amine to an intermediate that can then undergo elimination to form the C=N bond. While specific examples for glycine are part of broader research, the methodology has been successfully applied to various amino acids, converting them to their corresponding unsaturated derivatives. ulpgc.es
A fundamental and widely used method for forming imines is the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). peerj.commasterorganicchemistry.com This reaction is reversible and is typically catalyzed by acid. masterorganicchemistry.com To synthesize this compound derivatives, a glycine ester (e.g., glycine methyl ester) can be reacted with an aldehyde or ketone. The reaction proceeds by nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine C=N double bond. masterorganicchemistry.com
The mechanism often follows a sequence of Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation (PADPED). masterorganicchemistry.com To drive the reaction to completion, water is often removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or drying agents like molecular sieves. peerj.comorganic-chemistry.org
Table 2: Examples of Imine Synthesis via Condensation
| Amine Precursor | Carbonyl Compound | Catalyst/Condition | Product Type |
|---|---|---|---|
| Primary Amine | Aromatic Aldehyde | Amberlyst® 15, neat, room temp. peerj.com | N-Aryl Imine |
| Primary Amine | Cyclohexanone | Amberlyst® 15, neat, room temp. peerj.com | N-Alkyl Ketimine |
| α-imino glycine methyl esters | Alkynyl Fischer carbenes | LDA, THF, low temp. rsc.org | Polysubstituted N-benzyl-1H-pyrroles |
| Glycine Ester | General Aldehyde | Acid catalyst, with water removal masterorganicchemistry.com | This compound Ester Derivative |
This approach is highly versatile, allowing for the synthesis of a wide array of N-substituted this compound esters by varying the starting aldehyde or ketone. organic-chemistry.org
Laboratory Scale Synthetic Routes to this compound
Cycloaddition Reactions Leading to this compound Derivatives
This compound and its derivatives, particularly as azomethine ylides, serve as versatile 1,3-dipoles in cycloaddition reactions. These reactions provide an efficient pathway to construct five-membered heterocyclic rings, which are significant structural motifs in various functional molecules. The concerted nature of [3+2] cycloaddition reactions allows for a high degree of stereochemical control, making them a powerful tool in synthetic chemistry. libretexts.org
Reactions with Electrophilic Species
This compound derivatives readily participate in [3+2] cycloaddition reactions with a range of electrophilic dipolarophiles. nih.gov The azomethine ylide, generated in situ from the condensation of a glycine ester with an aldehyde or ketone, reacts with electron-deficient alkenes and alkynes. In these reactions, the this compound derivative acts as the nucleophilic component. mdpi.com The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The reaction typically proceeds via a concerted mechanism, leading to the formation of highly substituted pyrrolidine (B122466) rings. libretexts.org These pyrrolidine products are valuable intermediates, convertible to various non-canonical amino acids and other complex nitrogen-containing heterocycles.
| Reaction Type | This compound Derivative | Electrophile | Product |
| [3+2] Dipolar Cycloaddition | Azomethine ylide (from Glycine ester and Carbonyl) | Electron-deficient alkene | Substituted Pyrrolidine |
| [3+2] Dipolar Cycloaddition | Azomethine ylide (from Glycine ester and Carbonyl) | Electron-deficient alkyne | Substituted Pyrroline (B1223166) |
| [2+3] Cycloaddition | Azomethine ylide | Fullerene (C60) | Fullerenyl Pyrrolidine/Pyrroline |
Synthesis of Fullerenyl Pyrroline Derivatives from this compound Adducts
A notable application of this compound cycloaddition is the synthesis of fullerenyl pyrroline derivatives. smolecule.com The reaction involves the [2+3] cycloaddition of an this compound derivative, acting as an azomethine ylide, to the C60 fullerene cage. researchgate.net This process, often referred to as the Prato reaction, is a cornerstone of fullerene functionalization. The addition yields protected fullerenyl pyrrolidine derivatives, which can be subsequently oxidized to the corresponding pyrroline. researchgate.netresearchgate.net These reactions can be designed to produce mono- or bis-adducts on the fullerene sphere. researchgate.net The resulting fullerenyl pyrroline derivatives are complex structures with unique electrochemical and material properties, and they serve as precursors for ring-opened adducts, which are protected fullerenyl α-amino acids. researchgate.netresearchgate.net Research has shown that these procedures can achieve high yields, in some cases up to 80-85%, with significant regio- and stereoselectivity. researchgate.net
Organocatalytic Methods for Stereoselective this compound Synthesis
The asymmetric synthesis of α-amino acids and their derivatives is a central goal in organic chemistry. Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these transformations under mild conditions, avoiding the use of metal catalysts. nih.gov These methods are crucial for producing optically active building blocks from imine precursors related to this compound. researchgate.net
Enantioselective Cyanide Addition Mechanisms
The enantioselective addition of cyanide to imines, known as the Strecker reaction, is a classic and efficient method for synthesizing α-amino acid precursors. nih.gov In an organocatalytic context, a chiral catalyst activates the imine and/or the cyanide nucleophile to control the stereochemical outcome of the reaction. The mechanism typically involves the formation of a hydrogen-bonded complex between the chiral catalyst and the imine. This complexation creates a chiral environment around the electrophilic imine carbon, directing the nucleophilic attack of the cyanide anion to one face of the imine, thus establishing a stereocenter. nih.gov Bifunctional catalysts, possessing both a Brønsted acid site (e.g., thiourea (B124793), phosphoric acid) to activate the imine and a Brønsted base site to activate the cyanide source, are particularly effective. nih.govmdpi.com The resulting α-aminonitrile can then be hydrolyzed to afford the desired chiral α-amino acid.
Chiral Catalyst Design and Application
The design of the chiral organocatalyst is paramount for achieving high yield and enantioselectivity. A variety of catalyst scaffolds have been successfully applied to the stereoselective synthesis of amino acid precursors from imines.
Cinchona Alkaloids : Derivatives of cinchona alkaloids are widely used as phase-transfer catalysts. organic-chemistry.org In these systems, the catalyst forms an ion pair with the nucleophile, and the steric and electronic features of the alkaloid backbone direct the enantioselective addition to the electrophile. organic-chemistry.org
Thiourea and Squaramide Catalysts : These catalysts operate through hydrogen bonding. mdpi.comnsf.gov The two N-H groups of the thiourea or squaramide moiety form a 'pocket' that binds and activates the electrophilic imine. Chiral substituents on the catalyst scaffold ensure that the nucleophile attacks from a specific trajectory, leading to high enantiomeric excess. mdpi.comnsf.gov
Chiral Phosphoric Acids (CPAs) : CPAs are strong Brønsted acid catalysts that can activate imines towards nucleophilic attack. nih.gov The chiral backbone of the phosphoric acid creates a well-defined chiral environment, enabling highly enantioselective transformations, including Strecker and aza-Henry reactions. nih.gov
Bifunctional Catalysts : Catalysts that combine a hydrogen-bond donor with a basic site (e.g., a tertiary amine) can simultaneously activate both the imine and the nucleophile. nih.gov This cooperative catalysis often leads to enhanced reactivity and selectivity. nih.gov
| Catalyst Type | Mode of Activation | Typical Application |
| Cinchona Alkaloids | Phase-Transfer Catalysis / Brønsted Base | Asymmetric additions to imines |
| Chiral Thioureas | Dual Hydrogen Bonding | aza-Henry and Strecker Reactions |
| Chiral Squaramides | Dual Hydrogen Bonding | Conjugate additions to imines/imides |
| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Strecker, Ugi, and aza-Henry Reactions |
| Bifunctional Catalysts | Cooperative H-bonding and Base Catalysis | Mannich and aza-Henry Reactions |
Advanced Solid-Phase Synthesis of N-Imino Glycine Residues
The incorporation of non-standard monomers like N-imino glycine into oligomers is essential for creating novel peptidomimetics with unique structural and functional properties. Solid-phase synthesis provides an efficient route for the assembly of these complex molecules. acs.org
Recent research has established a method for incorporating N-imino glycine residues into peptoids (N-substituted glycine oligomers) using a solid-phase submonomer synthesis approach. rsc.orgresearchgate.net This strategy utilizes hydrazones as novel submonomers. The synthesis cycle involves two main steps: (1) acylation of the resin-bound secondary amine with an activated bromoacetic acid, followed by (2) nucleophilic displacement of the bromide with a pre-synthesized hydrazone. rsc.orgrsc.org This iterative process allows for the construction of peptoid chains containing N-imino glycine units with diverse side chains derived from the hydrazone. rsc.org
A critical aspect of this methodology is the cleavage of the final peptoid from the solid support. The N-imino functional group is sensitive to acid-catalyzed hydrolysis. rsc.org Standard cleavage cocktails, such as 95:5 trifluoroacetic acid (TFA):H₂O, can lead to the undesired conversion of the N-imino glycine to an unsubstituted N-amino glycine residue. rsc.org To circumvent this, specific cleavage conditions have been developed. rsc.orgrsc.org
| Cleavage Cocktail | Time | Outcome | Reference |
| 95:5 TFA:H₂O | 2 h | Undesired hydrolysis of N-imino glycine | rsc.org |
| TFA/TIPS/CH₂Cl₂ | 10 min | Preservation of N-imino group | rsc.org |
| TFA/Phenol | - | Preservation of N-imino group | rsc.org |
| 95:5 TFA:TES | 2 h | Selective reduction of some hydrazones to N-alkylamino glycines | rsc.org |
These optimized methods provide access to peptoids containing the structure-inducing N-imino glycine residues, which have been shown to favor a trans-amide bond geometry. rsc.orgrsc.org
Integration into Peptoid Scaffolds
This compound has been successfully integrated into peptoid structures, which are polymers of N-substituted glycine units. nih.govresearcher.life This is achieved through a submonomer synthesis approach, a method that involves the sequential addition of (1) activated bromoacetic acid and (2) a primary amine. nih.gov In this context, hydrazones are utilized as a novel class of submonomers. nih.govrsc.org A wide variety of hydrazones, which can be easily prepared from the condensation of hydrazine (B178648) with aldehydes or ketones, react readily with α-bromoamides during solid-phase peptoid synthesis. nih.govresearchgate.net This method allows for the incorporation of N-imino glycine residues into the growing peptoid chain. nih.gov
The versatility of this approach has been demonstrated by the automated solid-phase synthesis of a 15-mer peptoid containing five distinct N-imino glycine residues. nih.gov This highlights the efficiency of incorporating these monomers, which are often easier to integrate than the more common trans-inducing N-aryl glycine monomers. nih.gov The resulting N-imino glycine-containing peptoids exhibit a strong preference for a trans-amide bond geometry. nih.govrsc.org
Post-Synthetic Hydrolysis and Derivatization
Following their synthesis, peptoids containing N-iminoglycine can undergo further modifications, notably hydrolysis and derivatization.
Hydrolysis: The imine functionality within the N-iminoglycine residue is susceptible to acid-catalyzed hydrolysis. nih.gov During cleavage from the solid support resin using a common reagent like 95:5 trifluoroacetic acid (TFA) in water, undesired hydrolysis can occur, leading to the formation of unsubstituted N-amino glycine residues. nih.gov However, this side reaction is most significant when the N-imino glycine residue is located at the N-terminus of the peptoid chain. nih.gov When the residue is situated within the peptoid sequence or acetylated, hydrolysis is substantially minimized. nih.gov The stability of these peptoids can be a concern during purification by methods like preparative HPLC that use acidic mobile phases. nih.gov
Derivatization: A key post-synthetic modification is the reduction of the imine bond. The cleavage of the peptoid from the resin can be performed in the presence of a reducing agent, such as triethylsilane (TES). nih.gov This one-pot cleavage and reduction process converts the N-imino glycine residues into the more stable N-alkylamino glycine residues. nih.govrsc.org This has been successfully applied to a 15-mer peptoid, where all five N-imino glycine units were reduced to give the corresponding N-alkylamino glycine-containing peptoid as the major product. nih.gov This derivatization provides access to a diverse range of peptoid structures with modified properties. nih.gov
| Cleavage Condition | Outcome | Crude Purity (%) |
| 95:5 TFA : H₂O (10 min) | N-imino glycine peptoid | 63% |
| 95:5 TFA : TES (4 h) | Reduced N-alkylamino glycine peptoid | Major Product |
Table 1: Comparison of cleavage conditions for a 15-mer peptoid containing five N-imino glycine residues and their effect on the final product. nih.gov
Utilization of α-Haloglycine Esters as α-Iminoester Surrogates
This compound esters are valuable intermediates in the synthesis of non-proteinogenic α-amino acids, but their inherent instability presents a significant challenge, requiring cumbersome preparation and strictly controlled reaction conditions. acs.orgnih.gov To overcome this limitation, α-haloglycine esters have been effectively employed as stable surrogates for α-iminoesters. acs.orgnih.govnih.gov
These α-haloglycine esters can be prepared efficiently in a single step from commercially available starting materials. nih.govnih.gov Their utility as iminoester surrogates stems from their reactivity with various nucleophiles when activated by hydrogen-bond donor catalysts, such as thiourea. acs.orgnih.gov The catalyst facilitates the abstraction of the halogen atom, generating a reactive glycinyl iminium ion in situ. acs.orgnih.gov This reactivity is enhanced by a "generalized" anomeric effect, where hyperconjugation between the nitrogen lone pair and the anti-bonding orbital of the carbon-halogen bond (n(N)→σ*(C–X)) increases the nucleofugality of the halogen. nih.gov
This strategy has been successfully applied in several catalytic asymmetric transformations, including Mannich and aza-Friedel–Crafts reactions, to produce a variety of enantioenriched non-proteinogenic α-amino esters. acs.orgnih.govnih.gov The use of chiral aminothiourea catalysts allows for a one-pot reaction where the catalyst not only generates the reactive iminium intermediate from the α-chloroglycine ester but also controls the stereoselectivity of the subsequent carbon-carbon bond formation. acs.org
This compound as a Reactive Intermediate and its Chemical Transformations
This compound is a transient chemical species that plays a crucial role as a reactive intermediate in a variety of organic reactions. nih.govallen.in Reactive intermediates are typically short-lived, high-energy molecules that are formed during a reaction and are quickly converted into more stable products. allen.in The transient nature of this compound means it is generally not isolated but its existence is inferred from the reaction products and mechanisms. allen.in
Characterization of the Imino Functional Group Reactivity
The chemical behavior of this compound is dominated by the reactivity of its imino (C=N) functional group. news-medical.netbyjus.com This group shares similarities with the carbonyl group (C=O) in aldehydes and ketones but has distinct properties. news-medical.net
Basicity and Nucleophilicity: Imines are generally more basic than their carbonyl counterparts. masterorganicchemistry.com The nitrogen atom's lone pair of electrons makes the imine group nucleophilic. news-medical.net The nitrogen can be readily protonated to form an iminium ion, which is a key step in many of its reactions. news-medical.netmasterorganicchemistry.com
Electrophilicity: The imine carbon is electrophilic and susceptible to attack by nucleophiles. However, imines are typically less reactive towards nucleophiles than aldehydes or ketones. masterorganicchemistry.com Protonation of the imine to form an iminium salt significantly increases the electrophilicity of the carbon atom, making it much more reactive towards nucleophilic addition. masterorganicchemistry.com
Nucleophilic Addition: A primary reaction of imines is nucleophilic addition across the C=N bond. For instance, carbanion equivalents can add to imines to form new carbon-carbon bonds, a reaction that can be used to synthesize secondary amines. wikipedia.org
Hydrolysis: The formation of imines is a reversible process. They can be hydrolyzed back to the parent amine and aldehyde or ketone, a reaction that is typically catalyzed by acid. news-medical.netmasterorganicchemistry.com
Tautomerization: Imines can undergo tautomerization, where the proton and the double bond rearrange to form an enamine. This ability is a crucial feature in many biological reactions. news-medical.net
Oxidative Transformations of this compound
This compound and its derivatives can undergo oxidative transformations to yield different products. The oxidation can target the imine functionality or other parts of the molecule. For example, the oxidation of N-alkyl imines with reagents like m-chloroperoxybenzoic acid or dimethyldioxirane (B1199080) can lead to the formation of nitrones. rsc.org Furthermore, auto-oxidative cross-coupling reactions of glycine derivatives, which proceed through imine intermediates, can occur in the presence of air or oxygen without the need for redox-active catalysts, leading to the construction of complex organic frameworks. nwnu.edu.cn In one proposed enzymatic mechanism, an this compound intermediate is formed from tryptophan and subsequently undergoes hydrogen atom abstraction, leading to an imidoyl radical intermediate. nih.gov
Formation of Nitrilotriacetic Acid
The synthesis of nitrilotriacetic acid (NTA) can be achieved from glycine derivatives through processes that may involve imine or imine-like intermediates. One general method for preparing glycine-N,N-diacetic acid derivatives (a core structure of NTA) is the Strecker reaction, which involves reacting glycine or its precursors with formaldehyde (B43269) and an alkali metal cyanide. google.com While the direct oxidation of this compound to NTA is not a commonly cited pathway, the formation of NTA as a by-product is a known issue in certain glycine synthesis methods, highlighting the reactivity of the glycine backbone towards carboxymethylation. googleapis.com For instance, reacting unsubstituted glycine with formaldehyde and sodium cyanide can produce NTA. google.comgoogle.com The synthesis of NTA itself often starts from materials like chloroacetic acid and ammonia or from lysine (B10760008) via carboxymethylation, where imine-like intermediates are plausible transient species during the reaction cascade. chemicalbook.comresearchgate.net
Mechanistic Studies of Oxidation Processes
The oxidation of this compound and its formation through oxidative pathways have been the subject of detailed mechanistic studies, particularly within enzymatic systems. In the SktA-catalyzed aerobic conversion of tryptophan to skatole, this compound is formed as a co-product alongside cyanide. nih.gov A proposed mechanism for this transformation involves the abstraction of a hydrogen atom from the amine group of tryptophan by a peroxo-diiron(III) or higher-valent species. This generates a nitrogen-centered radical that undergoes fragmentation to produce a skatole-3-methylene radical and this compound. nih.gov Subsequently, a hydrogen atom is abstracted from the this compound intermediate, forming an imidoyl radical. This radical species is proposed to lose an electron and a proton, ultimately dissociating into cyanide and carbon dioxide. nih.gov
In other enzymatic processes, such as the biosynthesis of the N-formimidoyl group in certain antibiotics, the oxidation of glycine is a key step. While a "glycine imine-like reactive intermediate" has been proposed, it is suggested that this species may be tunneled between reaction centers within the enzyme. nih.gov For instance, the enzyme Fsm14, a FAD-dependent oxidase, catalyzes a modification originating from glycine that results in the production of two stoichiometric quantities of hydrogen peroxide for each equivalent of glycine consumed, highlighting the oxidative nature of the reaction. nih.gov The mechanisms often involve an initial oxidation to an imino acid intermediate, which can then undergo further reactions like nucleophilic attack followed by oxidative decarboxylation. nih.gov It has been noted that at higher concentrations or in the presence of certain catalysts like Fe(II)SO4, this compound may undergo a self-reduction process driven by oxidative decarboxylation chemistry. d-nb.info
Reductive Processes Involving this compound
The reduction of the carbon-nitrogen double bond in this compound derivatives is a key transformation for accessing other valuable compounds, such as N-alkylamino glycines. rsc.org Studies involving peptoid synthesis have shown that N-imino glycine residues can be readily reduced. This reduction has been observed during the cleavage of peptoids from solid-phase resins when common carbocation scavengers are present in the cleavage cocktail. rsc.org
Specifically, reagents like triisopropylsilane (B1312306) (TIPS) and triethylsilane (TES) have been shown to efficiently reduce the imine functional group. rsc.org The use of TES in a trifluoroacetic acid (TFA) cleavage cocktail was found to provide a higher crude purity of the reduced N-alkylamino glycine product compared to TIPS. rsc.org This on-resin reduction/cleavage process offers a streamlined method for accessing these reduced derivatives, which introduce a new hydrogen bond donor site and can influence the conformational properties of peptoids. rsc.org Beyond silanes, other reducing agents such as sodium cyanoborohydride are also capable of reducing the imine bond in these systems. rsc.org
Table 1: Reducing Agents for N-Imino Glycine Derivatives This table is generated based on research findings.
| Reducing Agent/System | Context | Outcome | Reference |
| Triethylsilane (TES) / Trifluoroacetic Acid (TFA) | One-pot reduction/cleavage from resin | High purity reduction to N-alkylamino glycine | rsc.org |
| Triisopropylsilane (TIPS) / Trifluoroacetic Acid (TFA) | One-pot reduction/cleavage from resin | Efficient reduction, but lower overall purity than TES | rsc.org |
| Sodium Cyanoborohydride | Post-synthesis reduction | Effective for converting imine to the reduced amine | rsc.org |
Substitution Reactions at the Carboxylate Moiety
The carboxylate moiety of this compound, like that of other amino acids, can undergo nucleophilic acyl substitution reactions. For synthetic applications, the carboxylic acid is typically protected as an ester to enhance solubility in organic solvents and prevent unwanted side reactions. These ester derivatives can then be converted into a range of other functional groups. uomustansiriyah.edu.iqlibretexts.org
The fundamental reactions at this position involve the substitution of the alkoxy group of the ester. These transformations are central to modifying the C-terminus of the this compound structure.
Conversion to Amides: this compound esters can react with ammonia or primary and secondary amines to form the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism. uomustansiriyah.edu.iq In complex syntheses, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation between a carboxylic acid and an amine. libretexts.org
Transesterification: The reaction of an this compound ester with a different alcohol, often under acidic or basic catalysis, can replace the original ester group with a new one. This process is known as transesterification. uomustansiriyah.edu.iq
Conversion to Acid Chlorides: While direct conversion of the free carboxylic acid is common, the ester can also be hydrolyzed back to the acid, which is then treated with reagents like thionyl chloride (SOCl₂) to produce a highly reactive acyl chloride. libretexts.orglibretexts.org This acid chloride is a versatile intermediate for the synthesis of esters and amides. uomustansiriyah.edu.iq
Reduction to Alcohols: The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction proceeds through nucleophilic acyl substitution where a hydride ion effectively replaces the alkoxy group, forming an aldehyde intermediate which is immediately reduced further to the alcohol. libretexts.orglibretexts.org
Formation and Reactivity of Iminium Ions Derived from this compound
Iminium ions are cationic species characterized by a C=N double bond where the nitrogen atom bears a positive charge. wikipedia.org Iminium ions derived from this compound are key reactive intermediates in several important chemical reactions. Their formation typically occurs through the protonation of the imine nitrogen atom under acidic conditions. chemistrysteps.commasterorganicchemistry.com This protonation enhances the electrophilicity of the imine carbon, making it significantly more susceptible to attack by nucleophiles. chemistrysteps.com
The formation of an iminium ion is a crucial step in the acid-catalyzed hydrolysis of imines back to their corresponding carbonyl compounds and amines. chemistrysteps.commasterorganicchemistry.com The process is reversible; the condensation of an amine with an aldehyde or ketone to form an imine proceeds through a carbinolamine intermediate, which then eliminates water to form an iminium ion. unizin.orglibretexts.org Subsequent deprotonation yields the neutral imine. unizin.orglibretexts.org The rate of imine and iminium ion formation is highly pH-dependent, often reaching a maximum in weakly acidic conditions (pH 4-5). libretexts.org
Nucleophilic Addition Reactions
The enhanced electrophilicity of the iminium ion makes it a prime target for a wide array of nucleophiles. nih.gov The addition of a nucleophile to the iminium carbon breaks the C=N pi bond and neutralizes the positive charge on the nitrogen.
A ubiquitous example of this reactivity is the acid-catalyzed hydrolysis of imines. In this reaction, a water molecule acts as the nucleophile, attacking the iminium ion to form a carbinolamine (also described as a gem-aminoalcohol). chemistrysteps.commasterorganicchemistry.com This intermediate then undergoes further steps, including proton transfer and elimination of a neutral amine, to ultimately yield a carbonyl compound. chemistrysteps.commasterorganicchemistry.com
Beyond water, a variety of carbon and heteroatom nucleophiles can add to iminium ions. These reactions are fundamental in C-C bond formation. nih.gov For instance, iminium ions are key intermediates in reductive amination processes and are central to organocatalytic reactions where they serve as electrophiles for attack by enamines or other carbon nucleophiles. wikipedia.orgru.nl The Mannich reaction is a classic example of such a process. nih.gov
Intermolecular Reactions Involving this compound Derivatives
This compound derivatives, particularly their Schiff bases, are valuable substrates in intermolecular bond-forming reactions, enabling the stereocontrolled synthesis of complex amino acid structures.
Catalytic Asymmetric Mannich Reactions with Imines
The catalytic asymmetric Mannich reaction provides a powerful method for the synthesis of chiral β-amino carbonyl compounds and α,β-diamino acids. In this context, imines derived from glycine esters act as stabilized nucleophiles (after deprotonation) that add to another imine acting as the electrophile.
Significant progress has been made using chiral metal complexes as catalysts. A notable example is the highly diastereo- and enantioselective Mannich reaction between the benzophenone (B1666685) imine of a glycine alkyl ester and various N-protected imines. acs.orgnih.gov This reaction is effectively catalyzed by chiral copper(I) complexes bearing phosphino-oxazoline (P,N)-ligands. The reaction yields optically active α,β-diamino acid derivatives with excellent enantioselectivities. acs.orgnih.gov A proposed tetrahedral chiral-copper(I) intermediate, where the Re-face of the glycine imine is shielded by the ligand, allows the incoming electrophilic imine to approach from the Si-face, controlling the stereochemical outcome. nih.gov
Phase-transfer catalysis offers another effective strategy. The direct Mannich reaction of a glycinate (B8599266) Schiff base with an α-imino ester has been achieved with high enantioselectivity using a C₂-symmetric chiral quaternary ammonium (B1175870) bromide as the catalyst. acs.org This methodology facilitates the asymmetric synthesis of 3-aminoaspartate derivatives, which are nitrogen analogues of tartrates. acs.org
Table 2: Examples of Catalytic Asymmetric Mannich Reactions with this compound Derivatives This table is generated based on published research data.
| Glycine Donor | Electrophilic Imine | Catalyst System | Product Type | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Ph₂C=NCH₂CO₂tBu | TsN=CHPh | Cu(I)-Phosphino-oxazoline | α,β-Diamino Ester | >99:1 | 99% | acs.org, nih.gov |
| Ph₂C=NCH₂CO₂Et | BocN=CHPh | Cu(I)-Phosphino-oxazoline | α,β-Diamino Ester | >99:1 | 96% | acs.org, nih.gov |
| Ph₂C=NCH₂CO₂tBu | BocN=CH(p-Cl-Ph) | Cu(I)-Phosphino-oxazoline | α,β-Diamino Ester | >99:1 | 98% | acs.org, nih.gov |
| Ph₂C=NCH₂CO₂Et | BocN=CHCO₂Et | Chiral Quaternary Ammonium Bromide | 3-Aminoaspartate | 91:9 | 96% (for syn) | acs.org |
Proposed Chiral Intermediate Structures
The stereochemical outcome of the asymmetric Mannich reactions is rationalized through the formation of specific chiral intermediate structures. In the copper(I)-catalyzed reaction, a tetrahedral chiral-copper(I)-imino glycine alkyl ester intermediate is proposed. acs.orgnih.gov In this proposed structure, the chiral ligand shields one face (the Re-face) of the imino glycine ester, leaving the other face (Si-face) accessible for the approaching imine. acs.orgnih.gov Semi-empirical calculations have been performed to support the structure of this tetrahedral complex and to understand the influence of the substituents on the chiral ligands. acs.org
In a different system, an asymmetric Mannich-type reaction utilized a chiral Ni(II) complex of glycine with (R)-o-[N-(N-benzylprolyl)amino]bezaophenone (BPB) as a chiral auxiliary. rsc.org The stereochemical course of this reaction was investigated, and the absolute configuration of the resulting product was confirmed by X-ray analysis, supporting the proposed stereochemical mechanism. rsc.org
The replication of chiral α-amino acids via the Strecker synthesis has also been studied, where the amplification and multiplication of chiral aminonitrile intermediates play a key role. rsc.org This suggests that chiral intermediates are fundamental in achieving asymmetric induction. In mechanochemical approaches, it has been proposed that ethanol (B145695) may enhance enantioselectivity by interacting with both the catalyst and the imine ion intermediate. rsc.org
Reactions with Alkynyl Fischer Carbenes for Heterocycle Synthesis (e.g., Pyrroles)
This compound derivatives are valuable synthons in reactions with alkynyl Fischer carbenes for the construction of highly substituted pyrroles. rsc.orgrsc.orgnih.gov A notable example is the synthesis of novel, densely substituted N-benzyl-1H-pyrroles through a cascade reaction. rsc.orgrsc.org This process involves the reaction of alkynyl Fischer carbene complexes with α-imino glycine methyl esters, promoted by a strong base such as lithium diisopropylamide (LDA). rsc.orgrsc.orgnih.gov
The reaction proceeds through a proposed 1,4-addition/isomerization/ring closure/demetalation cascade process. rsc.orgrsc.org This methodology provides a direct route to 1,2,3,5-tetrasubstituted pyrroles. rsc.org The reaction is initiated by the 1,4-addition of the enolate of the α-imino glycine to the alkynyl Fischer carbene complex. This is followed by a sequence of isomerization, ring closure, and demetalation to afford the final pyrrole (B145914) product. rsc.org This cascade process is distinct from other Fischer carbene-based pyrrole syntheses. acs.org
The scope of this reaction has been explored with various substituents on both the alkynyl Fischer carbene and the α-imino glycine methyl ester. researchgate.net For instance, alkynylcarbene complexes with phenyl or electron-donating substituted benzene (B151609) rings at the R¹ position react efficiently with various imino esters to produce pyrroles in good yields. researchgate.net However, the reaction is less effective or fails when the aryl substituent at the R² position of the imine has a strong electron-withdrawing group, or is a pyridyl or aliphatic group. researchgate.net The choice of metal (Chromium or Tungsten) in the Fischer carbene can also influence the reaction yield. rsc.orgresearchgate.net
Table 2: Scope of the Reaction between Alkynyl Fischer Carbenes and α-Imino Glycine Methyl Esters for Pyrrole Synthesis
| Alkynyl Fischer Carbene (R¹ substituent) | α-Imino Glycine Ester (R² substituent) | Base | Metal (M) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenyl | Phenyl | LDA | Cr | 80 | rsc.org |
| p-Methoxyphenyl | Phenyl | LDA | Cr | 84 | researchgate.net |
| Phenyl | p-Tolyl | LDA | Cr | 82 | researchgate.net |
| Phenyl | p-Fluorophenyl | LDA | Cr | 75 | researchgate.net |
| Phenyl | p-Chlorophenyl | LDA | Cr | 78 | researchgate.net |
| Phenyl | Phenyl | LDA | W | 40 | rsc.orgresearchgate.net |
| Phenyl | p-Nitrophenyl | LDA | Cr | No Product | researchgate.net |
| Phenyl | 2-Pyridyl | LDA | Cr | No Product | researchgate.net |
| Phenyl | Aliphatic | LDA | Cr | No Product | researchgate.net |
Biochemical Roles and Metabolic Pathways of Iminoglycine
Role of Iminoglycine in Microbial Metabolic Pathways
The metabolic journey of this compound is intricately linked with fundamental cellular processes. It acts as a transient but indispensable building block, connecting primary metabolism to the synthesis of complex molecules required for enzyme function.
This compound is a key precursor in the de novo biosynthesis of the thiazole (B1198619) moiety of thiamine (B1217682), specifically 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (B84403) (HET-P). theseed.orgnih.govresearchgate.net In many bacteria, the formation of the thiazole ring is a complex oxidative condensation reaction. theseed.org This process involves the enzymatic condensation of this compound, 1-deoxy-D-xylulose 5-phosphate (DXP), and a sulfur donor, which is typically a thiocarboxylated form of a sulfur carrier protein like ThiS. theseed.orgnih.gov The enzyme thiazole synthase (ThiG) catalyzes the formation of the thiazole ring from these precursors. theseed.org Once the thiazole moiety is synthesized, it is coupled with the pyrimidine (B1678525) moiety (4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate, HMP-PP) by thiamine phosphate synthase to form thiamine monophosphate, a direct precursor to the active coenzyme thiamine pyrophosphate (TPP).
The primary route for this compound synthesis in many aerobic bacteria is the FAD-dependent oxidation of glycine (B1666218). theseed.orgslideshare.net This reaction is catalyzed by the enzyme glycine oxidase, encoded by the thiO gene. nih.govslideshare.net ThiO facilitates the oxidative deamination of glycine to produce this compound and hydrogen peroxide. uniprot.orguniprot.org In the absence of subsequent enzymes in the thiamine biosynthesis pathway, the highly reactive this compound can be hydrolyzed to glyoxylate (B1226380) and ammonia (B1221849). slideshare.netresearchgate.net The structure and mechanism of ThiO from Bacillus subtilis have been extensively studied, revealing it to be a homotetramer that supports a hydride transfer mechanism for glycine oxidation. nih.govuniprot.org
| Property | Description | Source |
|---|---|---|
| Enzyme Name | Glycine Oxidase | nih.gov |
| Gene | thiO | nih.gov |
| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) | slideshare.net |
| Reaction | Glycine + O₂ → this compound + H₂O₂ | uniprot.org |
| Organism Example | Bacillus subtilis | nih.gov |
| Substrates | Glycine, Sarcosine, N-ethylglycine, D-alanine, D-proline | uniprot.org |
While the ThiO-catalyzed oxidation of glycine is a major route for this compound formation, microorganisms exhibit metabolic diversity and have evolved alternative pathways. In some facultative anaerobic and anaerobic bacteria, such as Escherichia coli, this compound is generated from the radical-mediated cleavage of tyrosine by the enzyme ThiH, a member of the radical SAM (S-adenosylmethionine) enzyme family. theseed.org This highlights a key divergence in the thiamine biosynthetic pathway between aerobic and anaerobic microbes. Furthermore, some microorganisms that lack identifiable orthologs of thiO or thiH are still capable of thiamine synthesis, suggesting the existence of yet-uncharacterized alternative pathways for this compound production. nih.govfrontiersin.org For instance, some Erythrobacter and Porphyrobacter species are prototrophs for thiamine despite lacking known enzymes for this compound synthesis, pointing to novel biochemical routes. nih.gov
Pseudomonas aeruginosa is an opportunistic pathogen known for its remarkable ability to adapt to diverse and challenging environments. nih.govjabonline.in This adaptation involves complex regulatory networks that control metabolism and virulence. The production of essential cofactors like thiamine, and therefore its precursors like this compound, is tightly regulated in response to environmental cues such as nutrient availability and oxygen levels. nih.govnih.gov In P. aeruginosa, thiamine biosynthesis is crucial for growth, and under anaerobic conditions, the formation of this compound has been identified as a potential bottleneck in the pathway. nih.gov This suggests that the expression or activity of the enzymes responsible for this compound synthesis is regulated by oxygen tension. The bacterium possesses a large number of two-component signaling systems that sense environmental signals and modulate gene expression, likely including the genes for thiamine biosynthesis. mit.edu For example, quorum-sensing systems like Las and Rhl, which respond to population density, control a wide array of genes and could indirectly influence the metabolic state and the production of essential metabolites. nih.govjabonline.in
This compound is a recognized metabolite in the model organism Escherichia coli. smolecule.comnih.govescholarship.org In E. coli, its primary role is as an intermediate in the biosynthesis of the thiazole moiety of thiamine. theseed.org Unlike Bacillus subtilis, which uses glycine oxidase (ThiO) under aerobic conditions, E. coli typically utilizes the enzyme ThiH to produce this compound from tyrosine, especially under anaerobic conditions. theseed.org The metabolic pathways in E. coli are tightly coordinated, and the flux of metabolites is controlled by both global and local regulatory mechanisms to ensure efficient allocation of resources between different biosynthetic processes, including the production of essential cofactors. nih.gov
This compound primarily functions as a substrate in enzymatic reactions. Its most notable role is as a substrate for thiazole synthase (ThiG), which incorporates it into the thiazole ring of thiamine. theseed.orgslideshare.net Due to its high reactivity and instability in aqueous solutions, it is believed that this compound may be channeled from the active site of its synthesizing enzyme (like ThiO) to the active site of ThiG to prevent its hydrolysis. slideshare.netresearchgate.net
N-Formimidoylation and N-Iminoacetylation Modifications in Biochemical Processes
N-formimidoylation and N-iminoacetylation are significant biochemical modifications. A key example is the transformation of aminoglycoside antibiotics by certain bacteria to overcome drug resistance. nsrrc.org.tw Some bacteria have evolved enzymes that catalyze these modifications, altering the antibiotic's structure and rendering it insensitive to the deactivating enzymes produced by competing bacteria. nsrrc.org.twnih.govnih.gov
FAD-Dependent Enzymatic Mechanisms (e.g., Orf1)
The enzyme Orf1, found in species like Streptomyces luteocolor, is a noncanonical FAD-dependent enzyme that plays a crucial role in the N-formimidoylation and N-iminoacetylation of aminoglycoside antibiotics such as glycinothricin (B1212461) to form BD-12. nih.govnih.govresearchgate.net Unlike typical FAD-dependent oxidoreductases, Orf1 possesses two distinct substrate-binding sites that are approximately 13.5 Å apart. nih.govnih.gov One site binds glycine, the donor of the formimidoyl or iminoacetyl group, while the other accommodates the aminoglycoside acceptor molecule. nih.govresearchgate.net
The catalytic process of Orf1 is complex. It begins with the FAD-mediated oxidation of glycine. sinica.edu.tw The enzyme functions as an N-formimidoyl/iminoacetyl synthase. nsrrc.org.tw It utilizes a dual chemistry approach involving both the FAD prosthetic group and a remarkable ligand-protein nitrogen-oxygen-sulfur (NOS) bridge. nih.govresearchgate.net This dual-reaction center mechanism allows the enzyme to carry out multiple reaction steps, including oxidation, nucleophilic addition, and cofactor-free decarboxylation. nih.govnih.gov The choice between N-formimidoylation and N-iminoacetylation is determined by the specific cleavage site on an intermediate-enzyme adduct, which is influenced by the chain length of the nucleophilic acceptor molecule. nih.govnih.gov
The structure of Orf1 has been characterized through X-ray crystallography, revealing a tetrameric complex where each protomer contains a FAD binding domain, a substrate binding domain, and a C-terminal domain. nih.govresearchgate.net
| Feature of Orf1 Enzyme | Description |
| Enzyme Class | Noncanonical FAD-dependent monooxygenase (N-formimidyol/iminoacetyl synthase) nih.gov |
| Prosthetic Group | Flavin adenine dinucleotide (FAD) nih.govresearchgate.net |
| Reaction Centers | Two separate centers, 13.5 Å apart nih.govnih.gov |
| Substrates | Glycine and an aminoglycoside acceptor (e.g., glycinothricin) nih.govresearchgate.net |
| Key Mechanism | Ligand-protein N-O-S bridge formation nih.gov |
| Products | N-formimidoylated or N-iminoacetylated aminoglycosides nih.govresearchgate.net |
Formation of Covalent Conjugates (e.g., Lysine-Cysteine NOS Bridge)
A novel type of covalent post-translational modification found in proteins is the lysine-cysteine nitrogen-oxygen-sulfur (NOS) bridge. acs.orgwustl.edu This linkage acts as an allosteric redox switch, regulating enzyme function in response to the cellular redox environment. wustl.eduresearchgate.net The bridge is formed under oxidizing conditions between the side-chain nitrogen of a lysine (B10760008) residue and the sulfur atom of a cysteine residue, and it can be reversed by reducing agents. wustl.edunih.gov
This NOS bridge has been identified in various proteins across all domains of life, including in the transaldolase from Neisseria gonorrhoeae, where it modulates enzymatic activity through a loaded-spring mechanism. acs.orgwustl.edu Upon redox activation, a structural relaxation propagates from the surface-exposed redox switch to the active site in the protein's interior, causing a significant increase in catalytic activity. wustl.edu The formation of the NOS bridge is an oxidative process, likely involving molecular oxygen or other reactive oxygen species. nih.govrsc.org
In the context of the Orf1 enzyme, a similar but distinct mechanism occurs where an intermediate involving the substrate (derived from glycine) forms a covalent NOS bridge with a cysteine residue (C281) in the enzyme's second reaction center. nih.govsinica.edu.tw This transient enzyme-substrate adduct is crucial for facilitating the subsequent nucleophilic addition and decarboxylation steps of the N-formimidoylation/N-iminoacetylation reaction. nih.govnih.gov This represents the first known instance of NOS bridge chemistry being directly involved in an enzymatic reaction pathway. sinica.edu.twsinica.edu.tw
| NOS Bridge Characteristics | Description |
| Composition | A covalent bond linking a Lysine (N), an Oxygen (O), and a Cysteine (S) residue. wustl.eduresearchgate.net |
| Function | Acts as an allosteric redox switch, regulating protein activity. wustl.eduresearchgate.net |
| Formation Condition | Oxidizing environments. nih.gov |
| Reversibility | Can be disengaged by reducing agents. wustl.edunih.gov |
| Role in Orf1 | Forms a transient covalent intermediate between the substrate and the enzyme to facilitate catalysis. nih.govsinica.edu.tw |
Metabolism of Formthis compound (B31276) and Formimino-Transferring Enzymes
Formthis compound is an intermediate in the metabolic pathways of certain compounds, notably in purine (B94841) degradation by purinolytic clostridia. d-nb.infoasm.org Organisms like Clostridium purinolyticum and Clostridium cylindrosporum break down xanthine (B1682287) through a series of intermediates, including 4-aminoimidazole, to ultimately form formthis compound. d-nb.infoasm.org
The subsequent metabolism of formthis compound involves several key enzymes. d-nb.info One crucial class of enzymes is the formiminotransferases. ontosight.ai For instance, glycine formimidoyltransferase (EC 2.1.2.4) catalyzes the transfer of a formimidoyl group from 5-formimidoyltetrahydrofolate to glycine, producing N-formimidoylglycine and tetrahydrofolate. wikipedia.org This reaction is a key step in the one-carbon pool by folate and purine metabolism. wikipedia.org
Another important enzyme is formiminotetrahydrofolate cyclodeaminase, which is involved in histidine catabolism. ontosight.ainih.gov This enzyme, often existing as a bifunctional protein with formiminotransferase activity, catalyzes the conversion of 5-formimino-THF to 5,10-methenyl-THF. nih.goviucr.org In some bacteria, these enzymes are essential for the breakdown of histidine and the generation of other vital biomolecules. ontosight.ainih.gov The enzymes involved in the degradation of formthis compound have been detected in cell extracts of C. purinolyticum. d-nb.info
This compound in Amino Acid Transport Mechanisms
This compound is a key substrate for specific amino acid transport systems in mammals, particularly in the kidney and intestine. researchgate.netphysiology.org These transport systems are responsible for the reabsorption of the imino acids L-proline and hydroxy-L-proline, as well as glycine, from the filtrate back into the blood. mhmedical.com
Renal Reabsorption Mechanisms of this compound and Related Amino Acids
The renal tubules possess highly efficient mechanisms for reabsorbing amino acids, preventing their loss in urine. oup.comoup.com This process is active and involves multiple transport systems, which can be broadly categorized. oup.com One such system is the "imino-glycine group" transporter, a high-capacity, low-specificity system that handles proline, hydroxyproline (B1673980), and glycine. mhmedical.comoup.comoup.com
In most mammals, the renal reabsorption of these amino acids is notably inefficient at birth. researchgate.net The transport capacity matures postnatally, with imino acid transport improving about one week after birth and glycine transport improving in the third week. researchgate.net This developmental iminoglycinuria is attributed to the absence or reduced activity of high-affinity transport systems in the newborn kidney. researchgate.netresearchgate.net The neonatal kidney appears to rely solely on a low-affinity system, which becomes saturated at normal physiological substrate concentrations. researchgate.netmhmedical.com As the animal matures, high-affinity systems for proline and glycine emerge independently, suggesting they are under separate genetic control. researchgate.net
Molecular Characterization of this compound Transporters
The transport of this compound and related amino acids is mediated by several specific solute carrier (SLC) proteins. Familial iminoglycinuria, a benign inherited disorder of membrane transport, arises from mutations in the genes encoding these transporters. physiology.orgmhmedical.com
Key transporters identified include:
SLC36A2 (PAT2): This proton-amino acid cotransporter is considered the common, high-affinity carrier for proline, hydroxyproline, and glycine. mhmedical.comnih.gov
SLC6A20 (SIT1 or IMINO): This is a specific, Na+/Cl--dependent transporter for proline and hydroxyproline. mhmedical.comnih.gov It plays an essential role in the intestine and kidney. nih.gov Homology modeling suggests it functions as a 2Na+/1Cl--proline cotransporter. nih.gov
SLC6A18 (B⁰AT3): This transporter shows a preference for glycine. mhmedical.com
SLC6A19 (B⁰AT1): The general neutral amino acid transporter, also known as the Hartnup transporter, can also transport proline and glycine. physiology.orgnih.gov
The phenotype of iminoglycinuria can be explained by the loss of a shared transporter (like SLC36A2) while specific carriers for glycine and imino acids are retained. mhmedical.com The delayed expression and maturation of SLC6A18, SLC6A19, SLC6A20a, and SLC36A2 in the neonatal mouse kidney provide a molecular explanation for developmental iminoglycinuria. researchgate.net
| Transporter | Gene | Substrates | Dependence | Role |
| PAT2 | SLC36A2 | Proline, Hydroxyproline, Glycine | H⁺ | Common high-affinity transporter mhmedical.comnih.gov |
| SIT1/IMINO | SLC6A20 | Proline, Hydroxyproline | Na⁺, Cl⁻ | Specific imino acid transporter mhmedical.comnih.gov |
| B⁰AT3 | SLC6A18 | Glycine | Na⁺, Cl⁻ | Glycine-preferring transporter mhmedical.comnih.gov |
| B⁰AT1 | SLC6A19 | Neutral amino acids (including Pro, Gly) | Na⁺, Cl⁻ | General neutral amino acid transporter physiology.orgnih.gov |
Solute Carrier (SLC) Gene Families: SLC36A2, SLC6A18, SLC6A20 (SIT1/IMINO)
The renal reabsorption of imino acids and glycine is a complex process mediated by several transporters from the Solute Carrier (SLC) superfamily. jci.orgreactome.orgportlandpress.com Research has identified three key genes whose protein products are central to this pathway: SLC36A2, SLC6A18, and SLC6A20. nih.govjci.org
SLC36A2 (PAT2): This gene encodes the Proton-coupled Amino acid Transporter 2 (PAT2). genecards.orgwikipedia.org It functions as a high-capacity, proton-dependent symporter responsible for the bulk transport of glycine and the imino acids proline and hydroxyproline. jci.orggenecards.org Located in the earliest S1 segment of the renal proximal tubule, it acts as the primary common transporter for these amino acids. jci.orgwikipedia.org Mutations that inactivate SLC36A2 are the predominant cause of iminoglycinuria and the related condition, hyperglycinuria. nih.govjci.orgmdpi.com
SLC6A20 (SIT1/IMINO): The SLC6A20 gene encodes the Sodium/Imino-acid Transporter 1 (SIT1), also known as the IMINO transporter. nih.gov This transporter is a member of the Na+ and Cl- dependent SLC6 family and exhibits high specificity for imino acids like proline and hydroxyproline, with little to no affinity for glycine. nih.govnih.gov It is considered a low-capacity, high-affinity transporter located in the later S2/S3 segments of the proximal tubule, where it reabsorbs the remaining imino acids that escape the initial bulk transport in the S1 segment. nih.govjci.org
| Gene (Alias) | Protein Name | Primary Substrates | Location in Nephron | Function |
|---|---|---|---|---|
| SLC36A2 (PAT2) | Proton-coupled Amino acid Transporter 2 | Proline, Hydroxyproline, Glycine | S1 Segment (Proximal Tubule) | High-capacity, common transporter jci.orggenecards.org |
| SLC6A20 (SIT1/IMINO) | Sodium/Imino-acid Transporter 1 | Proline, Hydroxyproline | S2/S3 Segments (Proximal Tubule) | Low-capacity, specific imino acid transporter nih.govjci.org |
| SLC6A18 (B⁰AT3/XT2) | Putative Glycine Transporter | Glycine | S2/S3 Segments (Proximal Tubule) | Low-capacity, specific glycine transporter jci.orgmhmedical.com |
Ion Dependence and Stoichiometry of Transport (e.g., Na+, Cl-)
The function of these transporters is critically dependent on ion gradients across the cell membrane.
SLC36A2 (PAT2) is a proton-coupled symporter, meaning it utilizes the electrochemical potential gradient of protons (H+) to drive the transport of amino acids into the cell. genecards.orgwikipedia.org
SLC6A20 (SIT1/IMINO) , as a member of the SLC6 family, is dependent on both sodium (Na+) and chloride (Cl−) ions. nih.govnih.gov Its activity is stimulated by Cl− and is voltage-dependent. nih.gov Functional studies combining homology modeling with flux measurements in Xenopus oocytes have determined that the transporter works as a cotransporter with a stoichiometry of 2 Na+ / 1 Cl− / 1 proline . nih.govtandfonline.comtandfonline.com This means two sodium ions and one chloride ion are translocated across the membrane for every molecule of proline transported. tandfonline.com
SLC6A18 is also part of the Na+-dependent SLC6 family, though its precise stoichiometry is less defined in the literature. jci.org
Homology Modeling and Structural Insights into Transporter Function
In the absence of high-resolution crystal structures for many human transporters, homology modeling has been an invaluable tool for understanding their function. nih.govuit.no The bacterial leucine (B10760876) transporter (LeuT), a prokaryotic homolog from Aquifex aeolicus, has served as a critical template for modeling members of the SLC6 family, including SLC6A20 (SIT1). nih.govtandfonline.combiorxiv.org
Using the LeuT structure, researchers have constructed models of SIT1 that predict its 12 transmembrane helices and identify key binding sites. tandfonline.comtandfonline.com These models revealed two highly conserved Na+-binding sites (Na1 and Na2) and a putative Cl−-binding site within the protein's core. nih.govtandfonline.comtandfonline.com The substrate (proline) binding site is located in a central cavity created by breaks in transmembrane helices 1 and 6. biorxiv.orgresearchgate.net
More recently, cryo-electron microscopy (cryo-EM) structures of human SIT1 in complex with its trafficking chaperone ACE2 have provided direct structural evidence. biorxiv.orgnih.govbiorxiv.org These studies have confirmed the locations of the ion and substrate binding sites and have illuminated the structural basis for substrate specificity. biorxiv.org The structure reveals how the unique pyrrolidine (B122466) ring of proline fits into the binding pocket and explains how other amino acids with different side chains are excluded. biorxiv.orgnih.gov The structural data also captures different conformational states (e.g., apo vs. substrate-bound), providing insights into the "alternating access" mechanism of transport, where the transporter opens to either the outside or inside of the cell. nih.govbiorxiv.org
Mutational Analysis and Functional Consequences on Transport Kinetics
Site-directed mutagenesis, guided by homology models and structural data, has been instrumental in verifying the function of specific amino acid residues.
Studies on SLC6A20 (SIT1) have shown that mutating residues in the proposed Na1 and Na2 binding sites can have drastic effects. nih.govtandfonline.comtandfonline.com Most of these mutations completely inactivated the transporter, confirming their essential role. nih.gov However, some mutations led to more subtle changes. For instance, the A22V mutation in the Na1 site decreased the transporter's apparent affinity for Na+ (decreased K0.5), while mutations in the Na2 site (e.g., S20A) increased the K0.5. nih.govtandfonline.com
Mutational analysis has also been applied to understand human disease. In iminoglycinuria, a G87V missense mutation in the common transporter SLC36A2 was shown to significantly increase the Michaelis constant (Km) for both proline (from 0.14 mM to 0.39 mM) and glycine (from 0.49 mM to 2.35 mM). jci.orgresearchgate.net This indicates that the mutation reduces the transporter's affinity for its substrates, thereby impairing its efficiency without completely eliminating its function. jci.org Cryo-EM studies of SIT1 have also provided a structural explanation for how a specific missense mutation identified in an iminoglycinuria patient disrupts transporter function, linking the genetic defect directly to a structural and functional consequence. biorxiv.orgnih.govbiorxiv.org
| Transporter | Mutation | Functional Consequence | Reference |
|---|---|---|---|
| SLC36A2 (PAT2) | G87V | Increased Km for proline and glycine (reduced affinity) | jci.orgresearchgate.net |
| SLC6A20 (SIT1) | Mutations in Na1 site (e.g., A22V) | Decreased apparent affinity for Na+ (lower K0.5) | nih.govtandfonline.com |
| SLC6A20 (SIT1) | Mutations in Na2 site (e.g., S20A) | Increased apparent affinity for Na+ (higher K0.5) | nih.govtandfonline.com |
| SLC6A20 (SIT1) | Most mutations in Na+ binding sites | Complete inactivation of transport | nih.gov |
Genetic Basis of Iminoglycinuria as a Research Model for Transport Studies
Iminoglycinuria is a benign autosomal recessive disorder of membrane transport that serves as an excellent human model for dissecting the renal mechanisms of amino acid reabsorption. nih.govnih.govmhmedical.com Because the condition is generally not associated with a severe clinical phenotype, it allows for the study of transporter gene mutations and their physiological consequences in humans. nih.gov
Impact of SLC Gene Mutations on this compound Transport
Iminoglycinuria results from complex mutations in the proline and glycine transporters. jci.orgmoldiag.com The primary genetic defect lies in the SLC36A2 gene. wikipedia.orgmdpi.com A classical semi-dominant pattern of inheritance has been observed:
Homozygous/Compound Heterozygous Inactivation: Individuals with two non-functional SLC36A2 alleles (e.g., due to nonsense or splice site mutations) exhibit the full iminoglycinuria phenotype, with high levels of proline, hydroxyproline, and glycine in the urine. nih.gov
Heterozygous Inactivation: Individuals with only one non-functional SLC36A2 allele often present with hyperglycinuria, a milder phenotype where only glycine is significantly elevated in the urine. nih.gov
The genetic basis can be more complex, exhibiting a digenic or multigenic nature. mhmedical.comontosight.ai Mutations in SLC6A20 and SLC6A18 act as modifier genes. nih.govjci.org For example, an individual with a partial loss-of-function mutation in SLC36A2 (like G87V) might only develop the full iminoglycinuria phenotype if they also have an inactivating mutation in the specific imino acid transporter, SLC6A20. nih.govresearchgate.net This complex interplay demonstrates the cooperative roles of the high-capacity common transporter (SLC36A2) and the low-capacity specific transporters (SLC6A20, SLC6A18) in ensuring efficient renal amino acid reabsorption. jci.org
Comparative Transport Studies in Mammalian Kidney Models
Studies in mammalian models, such as rats and mice, have been crucial for understanding the developmental regulation and integrated physiology of this compound transport.
A key finding is the phenomenon of developmental or neonatal iminoglycinuria. researchgate.netnih.gov Newborns of most mammalian species, including humans, naturally have inefficient renal reabsorption of proline and glycine, which normalizes with age. researchgate.netnih.govpnas.org Studies in developing mouse and rat kidneys revealed that this is due to the differential expression of the transporter genes. researchgate.netnih.gov At birth, the expression of the specific, high-affinity transporters Slc6a18 and Slc6a20 is very low or absent from the apical membrane of kidney cells. nih.gov Transport is handled primarily by a common, low-affinity system, likely the homolog of SLC36A2. researchgate.netnih.gov As the kidney matures during the first few weeks of postnatal life, the expression of Slc6a19 and Slc6a20a increases, correlating with the resolution of the iminoglycinuria. nih.gov This asynchronous development suggests independent genetic control over these transport systems. researchgate.netnih.gov
Animal models of disease, such as the PRO/Re mouse which has impaired proline oxidation leading to high intracellular proline levels, have also provided insights. nih.gov These mice demonstrate that even with intact membrane transport systems, the net reabsorption of a substance can be impaired if intracellular metabolism is altered, leading to increased backflux of the substrate into the tubular fluid. nih.gov
Ontogeny of this compound Transport in Mammalian Renal Systems
The development of the mammalian renal system after birth is marked by a transient and benign condition known as neonatal or developmental iminoglycinuria. This physiological state is characterized by the inefficient tubular reabsorption of the imino acids proline and hydroxyproline, along with glycine, leading to their elevated excretion in the urine. This phenomenon is not due to a genetic defect but rather reflects the functional immaturity of the kidneys in most newborn mammals, including humans and rats. The condition typically resolves on its own within the first six months of life as the renal transport mechanisms mature.
Research has shown that the renal transport of these substances is handled by multiple systems with different affinities. In the mature kidney, both high-affinity and low-affinity transport systems are active. However, in the newborn kidney, the high-affinity systems responsible for the independent transport of proline and glycine are underdeveloped or absent. The transport observed in neonates is primarily carried out by a common, low-affinity system.
Studies using cortex slices from neonatal rat kidneys have demonstrated that while the initial uptake rates for proline and glycine are lower compared to adult kidneys, the newborn renal cells can achieve higher intracellular concentrations over longer periods. This is attributed to a reduced rate of efflux from the cells, a unique characteristic of the postnatal kidney membrane.
The maturation of the transport systems for proline and glycine occurs asynchronously. Prolinuria, the excess excretion of proline, tends to cease after about three months, while the normalization of glycine excretion follows, typically after six months. This staggered development suggests that the different transport systems are under independent genetic control.
Several specific solute carrier (SLC) gene family transporters are implicated in this developmental process. The expression of transporters such as SLC36A2 (PAT2), SLC6A20 (SIT1), SLC6A19 (B⁰AT1), and SLC6A18 is significantly lower at birth compared to adult levels. For instance, studies in mice have shown that the apical expression of these transporters is absent at birth, which correlates with the detection of iminoglycinuria in the first week of life. The subsequent increase in the expression of these transporters, particularly SLC6A19 and SLC6A20a, during the second week of life coincides with the reduction of iminoglycinuria. By the fourth week, the expression levels of these transporters are comparable to those in adult mice, and the excretion profile for imino acids and glycine normalizes.
Table 1: Key Renal Transporters in this compound Ontogeny
| Transporter (Gene) | Function/Role in this compound Transport | Developmental Aspect |
| PAT2 (SLC36A2) | High-affinity proton-amino acid transporter for glycine, proline, and hydroxyproline. | Underdeveloped at birth, a primary factor in neonatal iminoglycinuria. Mutations are the main cause of inherited iminoglycinuria. |
| SIT1 (SLC6A20) | Specific transporter for proline and hydroxyproline. | Expression increases postnatally, contributing to the resolution of prolinuria. |
| B⁰AT1 (SLC6A19) | General neutral amino acid transporter, also transports glycine and proline. | Expression increases during postnatal development, aiding in the resolution of iminoglycinuria. |
| SLC6A18 | A glycine-preferring transporter. | Expression is low at birth and matures postnatally. |
Biochemical Roles and Research Applications
Involvement in Metabolic Pathways
The primary established metabolic role of iminoglycine is as an intermediate in the biosynthesis of thiamine (B1217682) pyrophosphate (TPP), the active form of vitamin B1. It is a precursor to the pyrimidine (B1678525) moiety of thiamine. smolecule.com Its presence as a metabolite in organisms like E. coli and the algae Euglena gracilis points to its integration within fundamental biochemical networks. reactome.org
This compound Transporters and Iminoglycinuria
The study of this compound has been pivotal in elucidating the function of several solute carrier (SLC) transporters responsible for amino acid and imino acid reabsorption in the kidney and intestine. physiology.orgmdpi.com The genetic condition iminoglycinuria is primarily caused by homozygous mutations in the SLC36A2 gene, which codes for the high-affinity proton-coupled amino acid transporter 2 (PAT2). wikipedia.orgnih.govgenecards.orguniprot.org This transporter is responsible for the uptake of glycine (B1666218), proline, and hydroxyproline (B1673980) in the early segments of the kidney's proximal tubule. nih.govjci.org
The clinical phenotype of iminoglycinuria can be complex and is often modified by the function of other transporters, including:
SLC6A20 (IMINO): A specific transporter for imino acids (proline and hydroxyproline). nih.govnih.govjci.orgnih.gov
SLC6A18 (B⁰AT3 or XT2): A transporter with a preference for glycine. reactome.orgnih.govjci.org
SLC6A19 (B⁰AT1): A broad-scope neutral amino acid transporter. nih.govjci.orgnih.gov
Mutations in SLC36A2 combined with variations in these other transporter genes can lead to the varying degrees of glycine and imino acid excretion observed in individuals. nih.govresearchgate.netnih.gov Research on these transporters in the context of iminoglycinuria has provided a detailed model of renal amino acid reabsorption. nih.govjci.org Interestingly, a transient form of iminoglycinuria is a normal physiological finding in early infancy, attributed to the delayed maturation and expression of these specific transporters. nih.gov
Theoretical and Computational Studies of Iminoglycine
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in unraveling the fundamental properties of iminoglycine and its derivatives. These methods offer a powerful lens through which to examine reaction mechanisms, electronic structures, and conformational preferences at the molecular level.
Reaction Mechanism Elucidation: Transition State Analysis and Free Energy Barriers
DFT calculations have been pivotal in elucidating the mechanisms of reactions involving imines, which are structurally related to this compound. For instance, the hydrolysis of imines back to aldehydes or ketones and an amine is a fundamental reaction in organic chemistry. researchgate.net Computational studies can map out the entire reaction pathway, identifying key intermediates and transition states. The mechanism typically involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine yield the final carbonyl compound. researchgate.net DFT calculations allow for the determination of the free energy barriers associated with each step, providing a quantitative understanding of the reaction kinetics.
In the context of prebiotic chemistry, the formation of glycine (B1666218) from this compound is a crucial step. Theoretical studies have calculated the free energy barriers for various proposed synthetic routes, highlighting the most plausible pathways for the emergence of this fundamental amino acid. rug.nlfrontiersin.org
Prebiotic Chemistry Simulations: Reaction Network Construction and Pathway Sampling
The origin of life is a complex puzzle where computational chemistry plays a vital role in exploring plausible chemical scenarios. This compound is considered a key intermediate in the prebiotic synthesis of glycine. rug.nlfrontiersin.org Newly developed pathway sampling methods, such as those propelled by an incrementally escalating virtual potential, have been used to construct comprehensive reaction networks starting from simple primordial molecules like carbon monoxide (CO), hydrogen (H₂), water (H₂O), and ammonia (B1221849) (NH₃). rug.nlfrontiersin.org
These simulations have shown that coupling reactions involving formaldimine have significantly lower free energy barriers (ΔGa = 44.6–49.6 kcal mol⁻¹) compared to those involving hydrogen cyanide (ΔGa = 50.8–55.0 kcal mol⁻¹). rug.nlfrontiersin.org This suggests that pathways involving formaldimine are more favorable for the formation of this compound and subsequently glycine under prebiotic conditions.
Table 1: Calculated Free Energy Barriers for Key Prebiotic Reactions
| Reaction | Reactants | Product | Catalyst | Free Energy Barrier (ΔGa, kcal mol⁻¹) | Reference |
| R1 | CO + H₂O | Formic Acid | NH₃ | 45.5 | rug.nlfrontiersin.org |
| R2 | CO + NH₃ | Formamide | H₂O | 49.5 | rug.nlfrontiersin.org |
| R3 | Formic Acid + NH₃ | Formamide | H₂O | 36.2 | rug.nlfrontiersin.org |
| R19 | Formaldimine + HCN | Aminonitrile | - | 29.9 | rug.nlfrontiersin.org |
| - | HCN + CO + H₂O | This compound | - | 57.7 | rug.nl |
| - | Formaldimine + CO + H₂ | This compound | - | 51.2 | rug.nl |
Hyperconjugation and Electronic Structure Analysis of this compound Derivatives
The electronic structure of this compound derivatives is significantly influenced by stereoelectronic effects such as hyperconjugation. rsc.orgnih.gov Studies on α-haloglycine esters, which serve as stable surrogates for the transient this compound esters, have provided valuable insights into these effects. rsc.orgnih.gov Hyperconjugation involves the interaction of the electrons in a sigma (σ) orbital with an adjacent empty or partially filled p-orbital or π-orbital.
In α-haloglycine esters, a "generalized" anomeric effect, which is a form of hyperconjugation, is proposed to be responsible for their enhanced reactivity. nih.gov This effect involves the interaction between the nitrogen lone pair and the antibonding orbital of the C-halogen bond (n_N → σ*_{C-X}). This interaction leads to a shortening of the C-N bond and a lengthening of the C-halogen bond, facilitating halogen abstraction by a catalyst. nih.gov DFT calculations have been employed to study these geometric and electronic perturbations, confirming the presence and importance of hyperconjugation. rsc.org For example, in α-bromoglycine ester, the C2-N bond length is substantially shorter than a typical Csp³-Nsp² bond, indicating a partial sp² character for the C2 carbon due to this electronic delocalization. nih.gov
Conformational Landscape Analysis of this compound and its Adducts
The three-dimensional shape of a molecule is crucial for its reactivity and biological activity. researchgate.net Computational methods, in conjunction with experimental techniques like NMR spectroscopy and X-ray crystallography, are used to explore the conformational landscape of this compound derivatives and their adducts. dergipark.org.tryoutube.comnih.gov
For instance, studies on peptoids containing N-imino- and N-alkylamino-glycines have shown that these residues strongly influence the conformation of the peptide backbone, favoring a trans-amide bond geometry. dergipark.org.tryoutube.com Theoretical calculations using DFT have confirmed the trans-inducing capabilities of these residues. youtube.com These computational analyses can determine the relative energies of different conformers and the energy barriers for their interconversion, providing a detailed picture of the molecule's flexibility and preferred shapes. nih.gov
Molecular Dynamics (MD) Simulations and Docking Studies
While quantum chemical calculations provide detailed information about isolated molecules or small molecular systems, molecular dynamics (MD) simulations and docking studies are essential for understanding how molecules like this compound might interact with larger biological macromolecules such as proteins. frontiersin.orgresearchgate.netfrontiersin.org
Prediction and Analysis of this compound-Protein Interactions
To date, specific molecular dynamics simulations or docking studies focusing exclusively on the interaction of this compound with proteins are not widely available in the published literature. However, the general methodologies are well-established and can be applied to predict and analyze such interactions. magtech.com.cn
Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. youtube.com This method involves sampling a large number of possible binding poses and scoring them based on their steric and energetic complementarity to the protein's binding site. For a molecule like this compound, docking could be used to identify potential protein targets and to predict its binding mode within a known active site. Studies on other imine-containing compounds have successfully used docking to understand their interactions with protein receptors. rsc.orgyoutube.com
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. frontiersin.orgresearchgate.netfrontiersin.org An MD simulation can be used to refine the results of a docking study, assessing the stability of the predicted protein-ligand complex in a more realistic, solvated environment. By analyzing the trajectory of the simulation, one can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the ligand. Furthermore, MD simulations can be used to calculate the binding free energy of a ligand to a protein, providing a quantitative measure of its binding affinity. While direct studies on this compound are lacking, MD simulations have been used to investigate the interactions of the parent amino acid, glycine, with protein surfaces, revealing complex competing interactions with other formulation components like buffers and water molecules. frontiersin.org
The application of these computational tools to this compound-protein interactions holds significant promise for understanding its potential biological roles and for the rational design of molecules that target specific proteins.
Validation Methodologies for Computational Models (e.g., Mutagenesis Data)
The validation of computational models for this compound and related systems is crucial to ensure their predictive accuracy. One powerful method for validation involves comparing computational predictions with experimental data from mutagenesis studies. In this approach, specific amino acid residues in a protein, such as a transporter, that are hypothesized to interact with this compound are mutated. The functional consequences of these mutations, such as altered transport activity, are then measured experimentally. jci.org
Computational models, including homology models of transporters, can then be used to predict the effect of these same mutations on the protein's structure and its interaction with this compound. Agreement between the experimental and computational results provides strong validation for the model. For example, if a mutation is shown experimentally to abolish transport activity, a validated computational model should be able to rationalize this by showing, for instance, that the mutation disrupts a key hydrogen bond or causes a steric clash that prevents this compound from binding. nih.gov This iterative process of prediction and experimental validation is essential for refining and improving the accuracy of computational models. frontiersin.org
Force Field Selection and Parameterization for this compound Systems
The accuracy of molecular mechanics simulations of this compound-containing systems is highly dependent on the quality of the force field used. A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. d-nb.infoambermd.org For a molecule like this compound, which contains both amine and carboxylic acid functionalities, it is critical to select a force field that can accurately represent these groups and their interactions.
Several general-purpose force fields, such as the General Amber Force Field (GAFF), are designed to be compatible with a wide range of organic molecules. ambermd.org However, for high-accuracy simulations, it may be necessary to develop specific parameters for this compound. This parameterization process typically involves fitting the force field parameters to reproduce high-level quantum mechanical (QM) calculations or experimental data. nih.gov For instance, QM calculations can be used to determine the optimal bond lengths, bond angles, and dihedral angles for iminoglyceine, as well as the partial atomic charges. acs.org These QM-derived parameters can then be incorporated into the force field to improve its accuracy for simulations of this compound and its derivatives. choderalab.org
Recent advancements have focused on data-driven approaches, using machine learning and graph neural networks trained on large quantum mechanical datasets to predict force field parameters for a broad chemical space, which can enhance the accuracy for molecules like this compound. nih.gov
Computational Approaches in Asymmetric Synthesis Design
Computational chemistry has become an indispensable tool in the design and understanding of asymmetric synthesis, including reactions involving this compound derivatives.
Modeling of Chiral Intermediates and Catalytic Cycles
Computational modeling plays a crucial role in elucidating the mechanisms of asymmetric reactions by allowing for the detailed study of chiral intermediates and transition states that are often difficult to observe experimentally. acs.orgresearchgate.net For reactions involving this compound esters, computational methods can be used to model the structure of key intermediates, such as the chiral copper(I)-iminoglycine ester complex formed during Mannich reactions. acs.orgresearchgate.net
By calculating the energies of different possible intermediates and transition states, researchers can predict the stereochemical outcome of a reaction. For example, semiempirical calculations have been used to support a proposed tetrahedral chiral-copper(I) complex as the key intermediate in the asymmetric Mannich reaction of an this compound ester. acs.orgresearchgate.net These models can show how the chiral ligand shields one face of the this compound, leading to the preferential approach of the electrophile from the other face and resulting in a high degree of enantioselectivity. acs.orgresearchgate.net
Furthermore, computational models can be used to understand and predict the entire catalytic cycle. nih.gov By calculating the free energy profile of the reaction, including all intermediates and transition states, the turnover frequency (TOF) of the catalyst can be estimated using the energetic span model. nih.govaps.org This allows for the rational design of more efficient catalysts by identifying the turnover-determining transition state (TDTS) and the turnover-determining intermediate (TDI). nih.gov
Bioinformatic and Systems Biology Approaches
Metabolomics Pathway Analysis (e.g., MetaboAnalyst)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide valuable insights into the biological roles of compounds like this compound. Web-based tools like MetaboAnalyst are widely used for the analysis and interpretation of metabolomics data. nih.govnih.gov These platforms offer a range of statistical and machine learning methods for identifying significant changes in metabolite concentrations between different conditions. metaboanalyst.cametaboanalyst.ca
For a compound like this compound, metabolomics could be used to study its role in various metabolic pathways. For example, by comparing the metabolomic profiles of cells or organisms with and without a functional this compound transport system, it may be possible to identify pathways that are perturbed by the absence of this compound transport. researchgate.net MetaboAnalyst's pathway analysis tools, such as Metabolite Set Enrichment Analysis (MSEA) and Metabolic Pathway Analysis (MetPA), can then be used to identify which metabolic pathways are significantly enriched with the altered metabolites. nih.gov This can help to generate hypotheses about the biological function of this compound and its downstream effects on metabolism. researchgate.net
Homology Modeling of Solute Carrier Transporters
Many essential molecules, including amino acids and their derivatives like this compound, are transported across cell membranes by solute carrier (SLC) transporters. frontiersin.orgmdpi.com Understanding the structure and function of these transporters is crucial for understanding how this compound is handled by the body. However, obtaining experimental structures of membrane proteins like SLC transporters can be challenging.
Homology modeling is a computational technique that can be used to build a three-dimensional model of a protein based on the known structure of a homologous protein (a template). nih.govfrontiersin.orguit.no For SLC transporters that may transport this compound, such as those from the SLC6 and SLC36 families, homology models can be built using the crystal structures of related bacterial or human transporters as templates. jci.orgfrontiersin.org
These models can provide valuable insights into the transporter's structure, including the location of the substrate-binding site and key residues involved in substrate recognition and translocation. nih.gov For example, homology models of SLC6A20 and SLC6A18 have been used to analyze the impact of disease-causing mutations on transporter function. jci.org By mapping these mutations onto the 3D model, researchers can predict whether a mutation is likely to affect substrate binding, protein folding, or trafficking to the cell surface. nih.gov Molecular dynamics simulations can then be used to explore the dynamics of the transporter and the mechanism of this compound transport. frontiersin.org
Future Research Directions and Perspectives on Iminoglycine Studies
Exploration of Novel Synthetic Routes and Derivatization Strategies for Iminoglycine
The synthesis of this compound and its derivatives remains a central theme for future research, with an emphasis on creating more efficient, scalable, and versatile chemical strategies.
Current and future research focuses on several promising areas. One key direction is the development of catalytic asymmetric methods to produce optically pure α-amino esters and ketones from imine surrogates. researchgate.net Researchers have investigated bench-stable imine surrogates, such as N,O-bis(tert-butoxycarbonyl) hydroxylamines, which can generate imines in situ for asymmetric synthesis, achieving excellent yields and high enantioselectivity. researchgate.net Further exploration into novel catalysts and reaction conditions is expected to broaden the scope of these transformations.
Another avenue involves refining existing synthesis methods. This compound can be prepared through various routes, including the dehydroamination of glycine (B1666218) and condensation reactions with aldehydes or ketones. smolecule.com Cycloaddition reactions also present a viable pathway for producing iminoglycines. smolecule.com Computational studies have shed light on prebiotic synthesis pathways, suggesting that this compound can be formed from the coupling of hydrogen cyanide, carbon monoxide, and water, with formaldimine being a key precursor. nih.govacs.org Future work will likely focus on optimizing these routes for higher efficiency and scalability.
Derivatization strategies are crucial for creating molecular diversity and tuning the properties of this compound-containing compounds. acs.org The submonomer synthesis of peptoids, for example, allows for the incorporation of N-imino-glycine residues, which can then be chemically modified. rsc.org This approach opens the door to creating new classes of peptidomimetics with unique structural and functional properties. Additionally, derivatization is a key technique in analytical chemistry for enhancing the detection of amino acids like this compound in complex samples through methods such as gas or liquid chromatography. mdpi.comnih.govresearchgate.net Future research will likely focus on developing rapid and high-throughput derivatization methods to accelerate the discovery of novel bioactive molecules. acs.org
Table 1: Overview of Synthetic Strategies for this compound and its Derivatives
| Synthetic Strategy | Description | Key Features & Future Directions |
| Asymmetric Catalysis | Use of chiral catalysts to synthesize enantiomerically enriched α-amino esters from imine surrogates. researchgate.net | Focus on developing new, highly efficient catalysts and expanding the substrate scope. |
| Condensation Reactions | Synthesis via the condensation of glycine with aldehydes or ketones, often catalyzed by acids. smolecule.com | Optimization of reaction conditions and exploration of novel catalytic systems. |
| Prebiotic Synthesis Models | Computational and experimental models exploring the formation of this compound from simple primordial molecules like HCN, CO, and H₂O. nih.govacs.org | Further refinement of models to better understand the origins of amino acids. |
| Submonomer Peptoid Synthesis | Incorporation of N-imino-glycine residues into peptoid oligomers via solid-phase synthesis. rsc.org | Development of new submonomers and cleavage/reduction conditions to expand chemical diversity. |
| Analytical Derivatization | Chemical modification to enhance volatility and detectability for GC-MS or LC-MS analysis. nih.govresearchgate.net | Creation of new derivatization reagents for improved ionization efficiency and sensitivity. nih.gov |
Deeper Elucidation of this compound Biochemical Mechanisms and Pathways
While this compound is recognized as a metabolite in organisms such as Escherichia coli and is implicated in specific metabolic pathways, a comprehensive understanding of its biological roles is still emerging. smolecule.comnih.gov Future research is needed to fully map its involvement in cellular physiology and disease.
A significant area of investigation is the role of this compound in thiamine (B1217682) (vitamin B1) metabolism. genome.jpkegg.jp It is an intermediate in the biosynthesis of the thiazole (B1198619) portion of thiamine in prokaryotes. genome.jpbiorxiv.org The enzyme glycine oxidase catalyzes the conversion of glycine to this compound in this pathway. genome.jp However, studies of the human gut microbiome have identified organisms that appear to be thiamine prototrophs but lack a known this compound synthase gene (such as thiO or thiH), suggesting that alternative, yet-to-be-discovered enzymatic routes for this compound production exist. frontiersin.org Identifying these novel enzymes and pathways is a key direction for future research.
In mammals, this compound transport is a critical function of the kidney. pnas.orgresearchgate.net The transient condition known as developmental iminoglycinuria, an excessive urinary excretion of proline, hydroxyproline (B1673980), and glycine in infants, highlights the importance of this system's maturation. researchgate.net Research has identified several solute carriers, including SLC6A18, SLC6A19, SLC6A20, and SLC36A2, as the key transporters involved. researchgate.netnih.gov Future studies will likely focus on the precise regulatory mechanisms governing the expression and activity of these transporters during development and in disease states. Elucidating how mutations in these transporter genes lead to discrete phenotypes like iminoglycinuria and hyperglycinuria will also be a critical area of inquiry. nih.gov
Advancements in Computational and Theoretical Modeling for this compound Systems
Computational chemistry provides powerful tools for investigating this compound at a molecular level, offering insights that complement experimental findings. nih.govacs.org Future advancements in modeling will continue to drive discovery in this field.
Theoretical studies have been instrumental in mapping out potential prebiotic synthesis routes for amino acids. nih.govacs.org For instance, a combination of pathway sampling methods, such as the Roto-Translationally Invariant Potential (RTIP) method, with high-level Density Functional Theory (DFT) calculations has been used to trace the spontaneous formation of glycine from this compound under prebiotic conditions. nih.govacs.org Future directions in this area include integrating machine learning techniques for automated analysis of reaction networks and combining these methods with molecular dynamics (MD) simulations to better account for environmental factors like solvents. nih.govacs.org
Computational modeling is also crucial for understanding the structural implications of incorporating this compound into larger molecules. DFT calculations have been used to study the conformational preferences of peptoid monomers containing N-imino-glycine, confirming their ability to induce a trans-amide bond geometry, which is important for stabilizing secondary structures. rsc.org Similarly, DFT has been used to study the reactivity of α-haloglycine esters, which act as surrogates for α-iminoesters. researchgate.net As computational power increases, these theoretical approaches will become even more valuable for designing novel molecules with desired properties and for predicting their behavior in complex biological systems.
Table 2: Application of Computational Methods in this compound Research
| Computational Method | Application Area | Specific Insights Gained | Future Perspectives |
| Roto-Translationally Invariant Potential (RTIP) Sampling | Prebiotic Chemistry | Identification of low-energy reaction pathways for amino acid synthesis, including the role of this compound. nih.govacs.org | Integration with machine learning for automated pathway analysis and with MD simulations for solvent effects. nih.govacs.org |
| Density Functional Theory (DFT) | Reaction Mechanisms & Structural Analysis | Validation of reaction energetics in prebiotic synthesis; confirmation of conformational preferences (trans-amide) in N-imino-glycine peptoids. nih.govacs.orgrsc.org | Application to larger, more complex this compound-containing systems and for designing novel catalysts. |
| Semiempirical Models (e.g., GFN0-xTB) | Pathway Sampling | Efficient exploration of chemical space to identify potential reaction pathways for further DFT refinement. nih.govacs.org | Development of more accurate and broadly applicable semiempirical methods. |
| Molecular Dynamics (MD) | Conformational Dynamics | Proposed: To simulate the behavior of this compound-containing peptides and proteins in solution. nih.gov | Wider application to study binding interactions and the structural impact of this compound modifications. |
Development of this compound-Based Research Tools and Probes
To probe the complex biological roles of this compound, the development of specialized chemical tools is essential. mskcc.org These tools, often referred to as chemical probes, are designed to interact with, report on, or perturb biological systems in a highly specific manner, enabling a deeper understanding of molecular function. mskcc.orgrsc.orgnih.gov
Future research should focus on creating a dedicated chemical toolbox for studying this compound. This would include:
Fluorescent Probes: Synthesizing this compound analogs tagged with fluorescent reporters would allow for real-time visualization of their uptake, trafficking, and localization within cells using techniques like fluorescence microscopy. mskcc.org
Affinity-Based Probes: The creation of this compound derivatives functionalized with biotin (B1667282) or a clickable alkyne group would enable the identification and isolation of this compound-binding proteins from complex cellular lysates. mskcc.org This "pull-down" approach is a powerful method for mapping protein-metabolite interaction networks.
Activity-Based Probes (ABPs): For the enzymes that synthesize or metabolize this compound, the development of ABPs could provide a direct readout of enzymatic activity in a native biological context. nih.gov These probes typically feature a reactive "warhead" that covalently binds to the active site of the target enzyme, a reporter tag for detection, and often a photoaffinity label for crosslinking. nih.gov
Selective Inhibitors: Designing small molecules that can selectively inhibit the enzymes or transporters involved in this compound metabolism would be invaluable for dissecting their specific functions in cellular pathways.
The development of these chemical probes is a multidisciplinary effort, requiring novel synthetic chemistry for their assembly and derivatization, alongside rigorous biological validation. mskcc.org Such tools will be indispensable for moving beyond correlational studies to a mechanistic understanding of how this compound contributes to health and disease. nih.gov
Q & A
Q. What experimental design principles ensure reproducibility in iminoglycine synthesis?
Methodological Answer:
- Optimize reaction parameters (solvent, temperature, catalysts) using factorial design to identify critical variables .
- Document purification steps (e.g., recrystallization solvents, chromatography conditions) in detail, adhering to reproducibility standards for supplementary materials .
- Validate synthesis success via triple-method characterization: H/C NMR, HPLC-MS (>95% purity), and elemental analysis. Report retention times, integration values, and spectral peaks with error margins .
Q. Which analytical techniques are essential for assessing this compound purity and stability?
Methodological Answer:
- Use HPLC with UV/Vis detection (e.g., C18 column, 0.1% TFA mobile phase) to quantify impurities. Calibrate with reference standards .
- For stability studies, conduct accelerated degradation tests under varied pH (2–9), temperature (40–60°C), and light exposure. Monitor degradation products via LC-MS/MS .
- Report limits of detection (LOD) and quantification (LOQ) for each method to enable cross-study comparisons .
Q. How can researchers establish baseline pharmacokinetic parameters for this compound in vitro?
Methodological Answer:
- Perform Caco-2 cell monolayer assays to measure permeability (P) under physiologically relevant pH (6.5–7.4). Normalize data to control compounds (e.g., propranolol for high permeability) .
- Quantify plasma protein binding using equilibrium dialysis and LC-MS validation. Include negative controls to account for nonspecific adsorption .
Q. What statistical approaches are suitable for initial dose-response studies of this compound?
Methodological Answer:
Q. How should researchers document synthetic yields and side products for this compound?
Methodological Answer:
- Tabulate yields, reaction scales, and side-product ratios in a comparative table (e.g., Table 1). Include footnotes for anomalous results .
- Use HPLC-area percentage for impurity quantification rather than visual TLC estimates .
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?
Methodological Answer:
- Conduct meta-regression analysis to identify confounding variables (e.g., cell line heterogeneity, assay endpoints) across studies .
- Validate findings using orthogonal assays:
- Example: If this compound inhibits Enzyme X via competitive binding, confirm using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) .
Q. What strategies optimize computational modeling of this compound’s protein interactions?
Methodological Answer:
Q. How to design a robust in vivo study to assess this compound’s metabolic fate?
Methodological Answer:
- Administer C-labeled this compound to rodent models. Collect plasma, urine, and feces over 72h. Quantify metabolites via radio-HPLC and high-resolution MS .
- Use compartmental pharmacokinetic modeling (e.g., NONMEM) to estimate clearance rates and tissue distribution .
Q. What frameworks guide hypothesis generation for this compound’s off-target effects?
Methodological Answer:
- Apply PICO framework :
Q. How to address reproducibility challenges in this compound’s cytotoxicity assays?
Methodological Answer:
- Standardize cell culture conditions (passage number, serum lot) and include reference controls (e.g., doxorubicin for IC validation) .
- Perform intra- and inter-laboratory validation using blinded samples. Report coefficient of variation (CV) for triplicate runs .
Data Presentation Guidelines
- Tables : Use three-part tables (Methods, Results, Error Analysis) for synthesis and assay data. Avoid duplicating figures .
- Figures : Prioritize line graphs for dose-response curves and heatmaps for omics data. Adhere to journal-specific color schemes .
- Supplementary Materials : Deposit raw NMR spectra, simulation scripts, and toxicity datasets in public repositories (e.g., Zenodo) with DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
